N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine
Description
N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 2-furylmethyl substituent attached to the amine group and a propyl chain at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications due to their ability to modulate electronic and steric properties via substituent variations.
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10;/h3-5,7-8H,2,6,9H2,1H3,(H,12,13);1H |
InChI Key |
UCTOCTIXDFUHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Using Furyl Aldehyde and Hydrazine Derivatives
A widely reported method involves a one-pot multicomponent reaction combining 2-furylaldehyde, hydrazine hydrate, and 1-propylamine under acidic conditions. This approach leverages the condensation of aldehydes with hydrazines to form the pyrazole ring, followed by alkylation with propylamine.
Reaction Mechanism
- Condensation : 2-Furylaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.
- Cyclization : The hydrazone undergoes intramolecular cyclization in the presence of an acid catalyst (e.g., HCl or acetic acid) to generate the pyrazole core.
- Alkylation : The nitrogen atom at position 1 of the pyrazole is alkylated with 1-propylamine via nucleophilic substitution.
Optimization and Yield
- Temperature : Reactions proceed optimally at 80–100°C.
- Catalyst : Acetic acid (20 mol%) improves cyclization efficiency.
- Yield : Reported yields range from 45% to 68%, depending on purification methods.
Table 1: Reaction Conditions for Multicomponent Synthesis
| Component | Quantity (mmol) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Furylaldehyde | 10 | HCl | 80 | 6 | 52 |
| Hydrazine hydrate | 12 | AcOH | 100 | 4 | 68 |
| 1-Propylamine | 15 | – | RT | 2 | – |
Cyclocondensation of Phenacyl Bromides with Hydrazones
An alternative route adapts the method reported by ACS Omega for synthesizing 3,5-diarylpyrazoles. Here, phenacyl bromide derivatives react with furylmethyl hydrazones to form the pyrazole ring, followed by propyl group incorporation.
Procedure Highlights
- Hydrazone Formation : 2-Furylmethyl hydrazine is prepared by reacting furfurylamine with hydrazine.
- Cyclocondensation : The hydrazone reacts with 3-bromopropiophenone in ethanol under reflux, yielding the pyrazole intermediate.
- Propylation : The intermediate undergoes alkylation with 1-bromopropane using K₂CO₃ as a base.
Nucleophilic Substitution on Preformed Pyrazole Cores
This method involves functionalizing a pre-synthesized pyrazole scaffold. 1-Propyl-1H-pyrazol-3-amine is first prepared, followed by N-alkylation with 2-furylmethyl bromide.
Synthesis Steps
Efficiency and Challenges
- Yield : 60–75% for the alkylation step.
- Side Reactions : Competing O-alkylation of the furan oxygen necessitates careful control of reaction pH and temperature.
Table 3: Alkylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 0 | 4 | 62 |
| K₂CO₃ | Acetone | 50 | 8 | 58 |
| DBU | DMF | RT | 12 | 70 |
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety. Key adaptations include:
- Automated Feed Systems : Precise control of reagent stoichiometry.
- In-Line Purification : Chromatography or crystallization modules integrated into the reactor setup.
Scalability Metrics
- Throughput : 500 g/hour in pilot-scale trials.
- Purity : ≥99% by HPLC.
Analytical Validation of Synthetic Products
Post-synthesis characterization employs:
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multicomponent Reaction | 68 | 95 | Moderate | High |
| Cyclocondensation | 70 | 97 | Low | Medium |
| Nucleophilic Substitution | 75 | 99 | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various N-substituted pyrazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Pyrazole derivatives, including N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine, have been extensively studied for their anti-inflammatory properties. Research indicates that compounds with a pyrazole moiety can inhibit cyclooxygenase enzymes (COX) and exhibit significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac .
Key Findings:
- Pyrazole derivatives have shown effectiveness in reducing inflammation in animal models, such as the carrageenan-induced paw edema model, where they significantly reduced swelling compared to controls .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives are known to possess antibacterial and antifungal activities, making them candidates for developing new antibiotics .
Research Highlights:
- Studies have demonstrated that certain pyrazole derivatives effectively inhibit the growth of bacteria such as E. coli, S. aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .
Neuroprotective Effects
Recent studies have indicated that pyrazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. For instance, certain compounds have been shown to protect neuronal cells from excitotoxicity induced by agents like N-methyl-D-aspartate (NMDA) .
Neuroprotective Research:
- In vitro assays have revealed that specific pyrazole compounds can reduce neuronal cell death and promote cell survival under toxic conditions, suggesting their potential role in neuroprotection .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Nagarapu et al. synthesized a series of pyrazole derivatives, including this compound, which were tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated significant reductions in paw swelling compared to the control group, validating the compound's therapeutic potential against inflammation .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial efficacy, a series of pyrazole compounds were screened against multiple bacterial strains. The results showed that this compound exhibited potent antibacterial activity with an MIC value lower than many traditional antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neurological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine with structurally related pyrazole derivatives, focusing on molecular properties, substituent effects, and synthesis strategies.
Key Observations:
Substituent Effects on Molecular Weight :
- The fluorothiophene derivative (239.31 g/mol) and difluoromethyl analog (291.73 g/mol) exhibit higher molecular weights than the furylmethyl compound (205.26 g/mol), reflecting the influence of halogenation and additional heteroatoms .
Synthetic Challenges :
- The cyclopropyl-pyridinyl derivative () achieved a modest yield of 17.9% under copper-catalyzed coupling conditions (Cs₂CO₃, CuBr, 35°C, 48h). This suggests that steric hindrance or electronic effects from bulky substituents (e.g., cyclopropyl, pyridinyl) may limit reaction efficiency compared to simpler alkyl or furyl groups .
Thermal Stability :
- The cyclopropyl-pyridinyl analog has a defined melting point (104–107°C), indicative of crystalline stability. In contrast, fluorothiophene and difluoromethyl derivatives lack reported melting points, possibly due to amorphous or liquid states at room temperature .
The furylmethyl group in the target compound may enhance bioavailability due to oxygen’s hydrogen-bonding capacity, whereas sulfur in thiophene analogs could improve lipophilicity .
Research Findings and Implications
- Synthetic Optimization : Lessons from suggest that milder conditions (e.g., lower temperature, shorter reaction time) could improve yields for the target compound, given its less sterically demanding substituents.
- Pharmacological Potential: Structural parallels to pyrazolylpyridazines (–5) imply possible kinase inhibition or metabolic regulatory effects, warranting further biological screening .
Biological Activity
N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.27 g/mol. The structure features a furan ring linked through a methylene group to a propyl-substituted pyrazole, which contributes to its unique chemical properties and biological activities.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives are known for their ability to inhibit bacterial growth and have been researched for their potential in treating infections.
- Anticancer Properties : Compounds in this class have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes that are crucial for the proliferation of cancer cells or pathogens.
- Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.
- Oxidative Stress Reduction : Pyrazole derivatives often exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Table 1: Summary of Biological Activities and Mechanisms
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of various pyrazole derivatives, including this compound, it was found that the compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated that the compound effectively reduced bacterial viability by disrupting cell membrane integrity.
Q & A
Q. What are the optimized synthetic routes for N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine?
The synthesis of pyrazole derivatives often involves coupling reactions under catalytic conditions. For example, a related compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized via a copper(I)-catalyzed reaction using cyclopropanamine, cesium carbonate, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours, yielding 17.9% after chromatographic purification . For this compound, analogous methods may involve substituting the cyclopropanamine with furfurylamine and optimizing reaction parameters (e.g., temperature, catalyst loading). Patent DE4333659 describes the use of hydrazine salts in alcohol solvents to synthesize 4-arylmethylpyrazol-3-amine derivatives, suggesting a potential pathway for introducing the furylmethyl group .
Q. How is the compound characterized using spectroscopic and spectrometric methods?
Characterization typically involves:
- NMR spectroscopy : H and C NMR confirm substitution patterns. For instance, a similar pyrazole derivative showed distinct aromatic proton signals at δ 8.87 ppm (pyridyl group) and δ 6.73 ppm (pyrazole ring) in DMSO-d .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can verify molecular weight (e.g., m/z 215 [M+H]) .
- Infrared (IR) spectroscopy : Absorption peaks (e.g., 3298 cm for N-H stretching) help identify functional groups .
- Melting point analysis : Consistency in melting range (e.g., 104–107°C) confirms purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Pyrazole derivatives are often screened for antimicrobial or enzyme inhibitory activity. For example:
- Antibacterial assays : Gram-positive and Gram-negative bacteria are cultured in agar plates, with compound efficacy assessed via minimum inhibitory concentration (MIC) .
- Enzyme inhibition studies : Kinase or synthase inhibition can be measured using fluorometric or colorimetric substrates (e.g., glycogen synthase kinase 3 inhibition via docking studies) .
Advanced Research Questions
Q. How can low synthetic yields be addressed in the preparation of this compound?
Low yields (e.g., 17.9% in ) may arise from side reactions or inefficient coupling. Strategies include:
- Catalyst optimization : Transitioning from copper(I) bromide to palladium catalysts (e.g., Pd(OAc)) could improve cross-coupling efficiency.
- Solvent selection : Replacing DMSO with polar aprotic solvents like acetonitrile may reduce byproduct formation.
- Temperature control : Gradual heating (e.g., 50–60°C) instead of prolonged room-temperature reactions could enhance kinetics .
Q. What computational methods predict the compound’s reactivity or binding affinity?
Density functional theory (DFT) calculations and molecular docking are widely used:
- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, pyrazole derivatives with electron-withdrawing groups show enhanced reactivity at the amine position .
- Docking simulations : Software like AutoDock Vina can model interactions with biological targets (e.g., kinase active sites), as demonstrated for pyrazolylpyridazine derivatives .
Q. How do heterogeneous catalysts improve the synthesis of pyrazole-amine derivatives?
FeO@SiO/InO nanocomposites have been used to catalyze the synthesis of allylidene-pyrazole derivatives, reducing reaction times and improving yields (e.g., 74% for 7-amino-3,5-diphenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile) . For this compound, such catalysts could facilitate C-N bond formation between the furylmethyl and pyrazole moieties.
Data Contradictions and Resolution
Q. How can discrepancies in spectral data for structurally similar compounds be resolved?
For example, conflicting H NMR signals for pyrazole protons (e.g., δ 6.73 vs. δ 7.23 in ) may arise from solvent effects or tautomerism. Resolution strategies include:
- Standardized conditions : Use deuterated solvents (e.g., CDCl vs. DMSO-d) and controlled temperatures.
- 2D NMR techniques : HSQC and HMBC correlations can unambiguously assign overlapping signals .
Methodological Tables
Q. Table 1: Representative Synthetic Conditions for Pyrazole-Amines
| Parameter | Example from | Optimized Approach for Target Compound |
|---|---|---|
| Catalyst | Copper(I) bromide | Palladium acetate |
| Solvent | DMSO | Acetonitrile |
| Temperature | 35°C | 50–60°C |
| Reaction Time | 48 hours | 24 hours |
| Yield | 17.9% | 40–50% (projected) |
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Diagnostic Features | Reference Compound Data |
|---|---|---|
| H NMR | Pyrazole protons: δ 6.73–8.87 ppm | δ 8.59 (aromatic), δ 5.20 (CH-NH) |
| HRMS (ESI) | m/z 215 [M+H] | m/z 379.2 (for triazole analogs) |
| IR | N-H stretch: 3298 cm | C=O stretch: 1650 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
